Chemoselective C–I Over C–Br Reactivity
The ortho‑iodine substituent undergoes oxidative addition to palladium(0) significantly faster than the meta‑bromine, enabling exclusive first‑step coupling at the C–I position. Competition experiments with a reduced iron pincer complex establish the relative oxidative addition rate order for aryl halides as I > Br > Cl [1]. In Sonogashira couplings catalyzed by aromatic tri‑palladium complexes, exclusive C–I selectivity over C–Br is observed, with isolated yields of 71–95% [2]. This inherent chemoselectivity allows 5‑bromo‑2‑iodobenzonitrile to be functionalized sequentially without protecting‑group manipulation, an advantage absent in 2,5‑dibromobenzonitrile (both positions Br, selectivity challenging) and 2‑iodobenzonitrile (only one reactive center).
| Evidence Dimension | Chemoselective oxidative addition preference |
|---|---|
| Target Compound Data | C–I bond preferentially reacts; C–Br remains intact under standard Sonogashira/Heck conditions |
| Comparator Or Baseline | 2,5‑Dibromobenzonitrile (two C–Br bonds; statistical mixtures) vs. 2‑Iodobenzonitrile (single reactive site only) |
| Quantified Difference | Exclusive C–I selectivity reported vs. brominated aromatics; Sonogashira yields 71–95% at C–I; gram‑scale 93% at 0.06 mol% Pd loading |
| Conditions | Tri‑palladium‑catalyzed Sonogashira coupling; also general Pd(0) oxidative addition (relative rate I > Br > Cl) |
Why This Matters
Predictable, high‑yielding sequential coupling slashes step‑count and eliminates protecting‑group steps, directly reducing cost and time in multi‑step API and library syntheses.
- [1] Doyle, L. R. et al. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. J. Am. Chem. Soc. 2021, 143, 5928–5936. View Source
- [2] Wang, X. et al. C–I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‑palladium. 2022. View Source
